molecular formula C17H14N2O3S B14234002 2,5-Thiophenedicarboxamide, N-hydroxy-N'-(1-naphthalenylmethyl)- CAS No. 487002-77-7

2,5-Thiophenedicarboxamide, N-hydroxy-N'-(1-naphthalenylmethyl)-

Cat. No.: B14234002
CAS No.: 487002-77-7
M. Wt: 326.4 g/mol
InChI Key: XMBWUMZMPGLEIM-UHFFFAOYSA-N
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Description

2,5-Thiophenedicarboxamide, N-hydroxy-N’-(1-naphthalenylmethyl)- is a chemical compound with the molecular formula C17H14N2O3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Thiophenedicarboxamide, N-hydroxy-N’-(1-naphthalenylmethyl)- typically involves the condensation of thiophene derivatives with appropriate amides and naphthalenylmethyl groups. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfurizing agents, such as phosphorus pentasulfide, and various carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Thiophenedicarboxamide, N-hydroxy-N’-(1-naphthalenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Scientific Research Applications

2,5-Thiophenedicarboxamide, N-hydroxy-N’-(1-naphthalenylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Thiophenedicarboxamide, N-hydroxy-N’-(1-naphthalenylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    2,5-Thiophenedicarboxamide: A simpler derivative without the naphthalenylmethyl group.

    Naphthalene derivatives: Compounds containing the naphthalene ring system but lacking the thiophene moiety.

Uniqueness

2,5-Thiophenedicarboxamide, N-hydroxy-N’-(1-naphthalenylmethyl)- is unique due to its combination of the thiophene and naphthalene structures. This dual functionality provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

487002-77-7

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

2-N-hydroxy-5-N-(naphthalen-1-ylmethyl)thiophene-2,5-dicarboxamide

InChI

InChI=1S/C17H14N2O3S/c20-16(14-8-9-15(23-14)17(21)19-22)18-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9,22H,10H2,(H,18,20)(H,19,21)

InChI Key

XMBWUMZMPGLEIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)C3=CC=C(S3)C(=O)NO

Origin of Product

United States

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